molecular formula C20H27N5O6 B14034804 Methyltetrazine-amino-PEG3-CH2CH2COOH

Methyltetrazine-amino-PEG3-CH2CH2COOH

Cat. No.: B14034804
M. Wt: 433.5 g/mol
InChI Key: HURINZSTZUOZTB-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG3-CH2CH2COOH is a compound that combines a methyltetrazine moiety with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. This compound is known for its bioorthogonal properties, making it highly valuable in various scientific applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amino-PEG3-CH2CH2COOH typically involves the following steps:

    Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a tetrazine ring through cycloaddition reactions.

    PEG Linker Attachment: The PEG3 linker is then attached to the methyltetrazine moiety through amide bond formation. This step requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxylic acid group on the PEG linker.

    Introduction of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced at the end of the PEG linker through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents .

Mechanism of Action

The primary mechanism of action of Methyltetrazine-amino-PEG3-CH2CH2COOH involves its participation in bioorthogonal reactions. The methyltetrazine moiety reacts with TCO derivatives through the IEDDA reaction, forming stable covalent bonds. This reaction is highly selective and occurs rapidly under physiological conditions, making it ideal for in vivo applications . The PEG linker enhances the solubility and biocompatibility of the compound, while the carboxylic acid group allows for further functionalization .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H27N5O6

Molecular Weight

433.5 g/mol

IUPAC Name

3-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C20H27N5O6/c1-15-22-24-20(25-23-15)17-4-2-16(3-5-17)14-21-18(26)6-8-29-10-12-31-13-11-30-9-7-19(27)28/h2-5H,6-14H2,1H3,(H,21,26)(H,27,28)

InChI Key

HURINZSTZUOZTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCC(=O)O

Origin of Product

United States

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